methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with a 4-fluorobenzyl ether substituent at the 7-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including enzyme inhibition and anticancer properties. This compound features a methyl ester group at the 3-position and methyl substituents at the 4- and 8-positions, which enhance lipophilicity and stability. The 4-fluorobenzyl group introduces electronic and steric effects that modulate interactions with biological targets, such as anion exchangers (e.g., SLC26A3) or tumor-associated carbonic anhydrases .
Properties
Molecular Formula |
C21H19FO5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19FO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
SATYACRIILXQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the chromen-2-one core.
Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom
Scientific Research Applications
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., bromo, fluoro) at the benzyl position generally yield higher synthetic efficiency due to enhanced electrophilicity of the benzyl bromide precursor .
- Bulkier Substituents (e.g., biphenyl in EMAC10163g) reduce yields (73.9%) compared to simpler benzyl groups, likely due to steric hindrance .
Physicochemical Properties
The 4-fluorobenzyl group contributes to a molecular weight of ~386.83 g/mol (calculated), slightly lower than the 3-chloro analog (386.83 g/mol) . However, melting points for fluorinated derivatives (e.g., EMAC10163h: 188–190°C) are higher than those with methoxy groups (EMAC10163k: 157–160°C), suggesting stronger intermolecular interactions in crystalline states .
Enzyme Inhibition
- SLC26A3 Anion Exchanger Inhibition : Fluorinated coumarins exhibit potent inhibition of intestinal anion transporters, critical for anti-absorptive therapy of constipation. The 4-fluorobenzyl group may optimize hydrophobic interactions with the target’s binding pocket compared to bulkier substituents .
- Carbonic Anhydrase Inhibition : Derivatives like EMAC10163h (2,4-difluorophenyl) show selectivity for tumor-associated isoforms (e.g., CA IX/XII), where fluorine’s inductive effects enhance binding to zinc-containing active sites .
Structure-Activity Relationships (SAR)
- Fluorine Position : The 4-fluorobenzyl isomer likely offers better target affinity than 3-fluoro () due to optimal alignment with hydrophobic residues in enzyme pockets.
- Methoxy vs. Halogen : Methoxy groups (e.g., EMAC10163k) reduce activity compared to halogenated analogs, as seen in lower inhibition constants (Ki) for fluorinated compounds .
Biological Activity
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.8 g/mol. The structural features include a chromen-2-one core modified by a fluorobenzyl ether group and an acetate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClFO5 |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | Methyl 2-[7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate |
| InChI Key | PTENYTUKDZFTGV-UHFFFAOYSA-N |
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that lead to physiological changes.
- Gene Expression Regulation : The compound influences the expression of genes associated with various biological functions.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation in various experimental models. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.
Anticancer Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | Similar chromenone core | Different substituents affecting biological activity |
| 6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-one | Variation in halogen and methyl groups | Distinct biological profiles due to structural differences |
| Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetate | Contains an ethyl instead of methyl group | Variations in solubility and reactivity |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl {7-[ (4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}acetate against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
